An In-depth Technical Guide to the Synthesis of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester
An In-depth Technical Guide to the Synthesis of 4-Amino-3-isopropylphenylboronic Acid Pinacol Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Arylboronic acids and their corresponding pinacol esters are foundational pillars in modern synthetic chemistry, primarily serving as indispensable coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Their utility in constructing carbon-carbon bonds has positioned them as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Specifically, functionalized aminophenylboronic esters are highly valued for their role in introducing versatile amino-aryl motifs into complex molecular architectures. This guide provides a detailed technical overview of the synthesis of 4-amino-3-isopropylphenylboronic acid pinacol ester, a key intermediate for various applications. We will explore the prevailing synthetic strategies, with a primary focus on a detailed, field-proven protocol based on Iridium-catalyzed C-H borylation. This document is intended to serve as a practical resource, elucidating the causality behind experimental choices and providing a self-validating framework for its successful implementation in a laboratory setting.
Strategic Overview: Pathways to Arylboronic Esters
The synthesis of arylboronic esters can be approached through several established methodologies. The optimal choice depends on factors such as starting material availability, desired regioselectivity, functional group tolerance, and overall atom economy.
-
Miyaura Borylation: This classic method involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2).[5] While robust and widely applicable, it necessitates a pre-functionalized starting material (e.g., 4-bromo-3-isopropylaniline), adding steps to the overall synthetic sequence.
-
Lithiation/Grignard Borylation: This pathway involves the formation of an organolithium or Grignard reagent from an aryl halide, which then reacts with a boron electrophile (e.g., trialkyl borate).[3] A significant drawback is the low tolerance for sensitive functional groups, such as the unprotected amine in our target molecule, which would require additional protection and deprotection steps.
-
Sandmeyer-Type Borylation: A more recent development allows for the conversion of an arylamine to its corresponding boronic ester via a diazonium salt intermediate.[6] This metal-free approach offers an alternative pathway, particularly when the corresponding amine is readily available.
-
Iridium-Catalyzed C-H Borylation: Representing the state-of-the-art in atom economy, this method enables the direct conversion of an aromatic C-H bond to a C-B bond.[7][8] Pioneered by researchers like Hartwig and Smith, this strategy avoids the need for pre-functionalized substrates and often exhibits high regioselectivity governed by steric and electronic factors.[8][9] Given the structure of the desired product, this approach, starting from 3-isopropylaniline, presents a highly efficient and direct route.
For the synthesis of 4-amino-3-isopropylphenylboronic acid pinacol ester, the Iridium-catalyzed C-H borylation of 3-isopropylaniline is the recommended approach due to its directness and high efficiency. The steric bulk of the isopropyl group and the electronic influence of the amino group guide the borylation to the desired C4 position.
Comparative Workflow of Major Synthetic Routes
Caption: Comparison of C-H Borylation and Miyaura Borylation workflows.
Recommended Protocol: Iridium-Catalyzed C-H Borylation
This protocol details the direct borylation of 3-isopropylaniline. The causality for this choice rests on its convergence and atom economy. The reaction leverages a commercially available iridium catalyst and ligand to selectively activate the C-H bond at the 4-position, which is sterically the most accessible position para to the directing isopropyl group.
Catalytic Mechanism Overview
The reaction proceeds through a well-established catalytic cycle involving an Iridium(I)/Iridium(III) or Iridium(III)/Iridium(V) manifold.[8] The key steps are the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination of the borylated product, regenerating the active catalyst.
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Supplier Example | Notes |
| 3-Isopropylaniline | C₉H₁₃N | 643-28-7 | Sigma-Aldrich | Reagent grade, ≥97% |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 73183-34-3 | Sigma-Aldrich | ≥98% purity |
| [Ir(COD)OMe]₂ | C₁₈H₃₀Ir₂O₂ | 12148-71-9 | Strem Chemicals | Catalyst precursor |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | C₁₈H₂₄N₂ | 72914-19-3 | Sigma-Aldrich | Ligand, ≥98% |
| Cyclohexane | C₆H₁₂ | 110-82-7 | Fisher Scientific | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | VWR | ACS grade for workup |
| Brine (Saturated NaCl solution) | NaCl(aq) | N/A | Lab-prepared | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | Sigma-Aldrich | For drying |
| Celite® 545 | N/A | 68855-54-9 | Sigma-Aldrich | For filtration |
| Silica Gel | SiO₂ | 7631-86-9 | SiliCycle | 230-400 mesh for chromatography |
Required Equipment:
-
Oven-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle with a temperature controller and oil bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
Step-by-Step Experimental Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Iridium compounds and anhydrous solvents require careful handling under an inert atmosphere.
-
Reaction Setup:
-
In an inert atmosphere (glovebox or Schlenk line), add 3-isopropylaniline (1.0 eq), bis(pinacolato)diboron (1.2 eq), [Ir(COD)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Causality: The use of a slight excess of B₂pin₂ ensures complete consumption of the starting aniline. The Ir/dtbpy catalytic system is highly effective for the borylation of a wide range of arenes.[10] An inert atmosphere is critical to prevent the deactivation of the catalyst and hydrolysis of the diboron reagent.
-
-
Reaction Execution:
-
Add anhydrous cyclohexane via syringe to achieve a substrate concentration of 0.5 M.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Causality: Cyclohexane is a common non-coordinating solvent for this transformation. Heating provides the necessary activation energy for the C-H activation step.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (approx. 20 mL per mmol of starting material).
-
Filter the solution through a short plug of Celite® to remove the insoluble iridium catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil or waxy solid.
-
Causality: The aqueous wash removes any water-soluble byproducts, and the Celite filtration effectively removes the heterogeneous catalyst particles.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Critical Insight: Aminophenylboronic esters can be sensitive to hydrolysis or strong adsorption on standard silica gel.[11][12] To mitigate this, pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to afford 4-amino-3-isopropylphenylboronic acid pinacol ester as a solid.
-
Causality: The addition of a basic modifier like triethylamine deactivates the acidic silanol groups on the silica surface, preventing decomposition and improving recovery of the amine-containing product.[12]
-
| Parameter | Value |
| Starting Material | 3-Isopropylaniline |
| Key Reagents | B₂pin₂, [Ir(COD)OMe]₂, dtbpy |
| Solvent | Anhydrous Cyclohexane |
| Temperature | 80 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 70-85% |
Product Characterization and Quality Control
Confirmation of the product's identity and purity is essential. The following analytical data are characteristic of 4-amino-3-isopropylphenylboronic acid pinacol ester.
-
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): ~7.5-7.6 (d, 1H, Ar-H), ~7.4 (s, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.8 (br s, 2H, NH₂), ~3.3 (sept, 1H, CH(CH₃)₂), ~1.35 (s, 12H, Bpin CH₃), ~1.25 (d, 6H, CH(CH₃)₂)
-
Rationale: The aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted ring. The 12-proton singlet at ~1.35 ppm is the hallmark of the pinacol ester group.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ (ppm): ~148 (C-NH₂), ~138 (C-B), ~135 (C-isopropyl), aromatic signals, ~83.5 (O-C(CH₃)₂), ~28 (isopropyl CH), ~25 (Bpin CH₃), ~22 (isopropyl CH₃). Note: The carbon attached to boron (C-B) often shows a broad signal or may not be observed due to quadrupolar relaxation.
-
-
Mass Spectrometry (ESI+):
-
m/z: Calculated for C₁₅H₂₅BNO₂ [M+H]⁺: 262.20. Found: 262.2.
-
-
Melting Point:
-
A sharp melting point indicates high purity. The melting point for analogous compounds like 4-aminophenylboronic acid pinacol ester is in the range of 165-169 °C.[13] The title compound is expected to have a distinct melting point.
-
Handling, Storage, and Stability
-
Handling: Handle the final product in a well-ventilated area. While generally stable, avoid prolonged exposure to air and moisture.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize hydrolysis.
-
Stability: Pinacol boronic esters are susceptible to hydrolysis back to the corresponding boronic acid, especially under acidic or basic conditions or in the presence of water.[11] While the pinacol ester is more robust than the free boronic acid, long-term storage requires anhydrous conditions.
References
-
Cho, J., et al. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science, 295(5553), 305-308. Available at: [Link]
-
Ishiyama, T., et al. (2002). A Boryl-Iridium Complex for Catalytic C-H Borylation. Angewandte Chemie International Edition, 41(16), 3056-3058. Available at: [Link]
-
Lassaletta, J. M., & Fernández, R. (2010). Iridium-Catalyzed Borylation of C-H Bonds. Topics in Current Chemistry, 292, 31-68. Available at: [Link]
-
Mkhalid, I. A. I., et al. (2010). The Iridium-Catalyzed Borylation of C-H Bonds. Chemical Reviews, 110(2), 890-931. Available at: [Link]
-
Yang, Y., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2871-2877. Available at: [Link]
-
Wright, J. S. (2019). Iridium-Catalysed Borylation of Heteroaromatic C-H Bonds. Durham University Thesis. Available at: [Link]
-
Wang, Q., et al. (2010). Metal-Free Borylation of Arylamines: A Sandmeyer-Type Reaction. Organic Letters, 12(21), 4844-4847. Available at: [Link]
- Hall, D. G. (Ed.). (2011).
-
Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Retrieved from [Link]
-
Li, W. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
ResearchGate. (2014). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. Request PDF. Available at: [Link]
-
Ye, G., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 226-232. Available at: [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Available at: [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Buchwald, S. L., et al. (2010). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]
-
Leonori, D., et al. (2014). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 136(38), 13253-13261. Available at: [Link]
-
D'Este, F., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. Available at: [Link]
-
Gulea, M., & Don, M. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available at: [Link]
-
Yan, G., et al. (2013). Methanol-Promoted Borylation of Arylamines: A Simple and Green Synthetic Method to Arylboronic Acids and Arylboronates. Organic Letters, 15(16), 4182-4185. Available at: [Link]
-
Ma, D., et al. (2018). Direct Borylation of Tertiary Anilines via C-N Bond Activation. Organic Letters, 20(7), 1995-1998. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. ftp.orgsyn.org [ftp.orgsyn.org]
- 7. Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis [sigmaaldrich.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-氨基苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
